molecular formula C10H8ClN3OS B11362426 N-(4-chlorobenzyl)-1,2,3-thiadiazole-4-carboxamide

N-(4-chlorobenzyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11362426
M. Wt: 253.71 g/mol
InChI Key: ALANZWMVAASHPA-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . The presence of the 4-chlorophenyl group enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-chlorobenzylamine with thiadiazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Chlorophenyl)methyl]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in medicinal chemistry, agriculture, and materials science .

Properties

Molecular Formula

C10H8ClN3OS

Molecular Weight

253.71 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]thiadiazole-4-carboxamide

InChI

InChI=1S/C10H8ClN3OS/c11-8-3-1-7(2-4-8)5-12-10(15)9-6-16-14-13-9/h1-4,6H,5H2,(H,12,15)

InChI Key

ALANZWMVAASHPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CSN=N2)Cl

Origin of Product

United States

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